Ethyl 4-bromothiazole-2-carboxylate

概要

説明

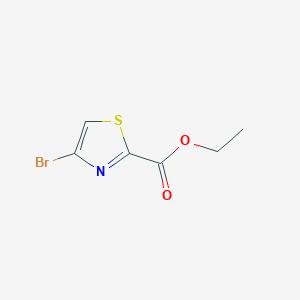

Ethyl 4-bromothiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with a complex structure that includes a thiazole group, bromine, nitrogen, sulfur, and oxygen atoms . .

Mode of Action

The compound is known to contribute to the creation of a film layer on the surface of metals, such as copper, by adsorption . This film acts as an inhibitor on the metal surface, preventing or reducing corrosion .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . It also has a log P value of 2.22, indicating its lipophilicity .

Result of Action

The primary known effect of this compound is its ability to prevent or reduce corrosion on metal surfaces by forming a protective film layer . This suggests that it may have applications in industries where metal corrosion is a concern.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . Furthermore, its action as a corrosion inhibitor can be influenced by the temperature of the environment .

生物活性

Ethyl 4-bromothiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₆H₆BrNO₂S

- Molecular Weight : 236.09 g/mol

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 68.0 to 72.0 °C

The compound features a thiazole ring, a bromine atom, and an ester functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The bromine substitution on the thiazole ring enhances its interaction with microbial targets, potentially disrupting cellular processes.

Anticancer Potential

Research indicates that derivatives of thiazole compounds, including this compound, exhibit anticancer activity by inhibiting tumor cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics.

Corrosion Inhibition

Interestingly, this compound has also been studied for its role as a corrosion inhibitor. It has shown effectiveness in reducing copper corrosion in acidic environments, indicating its potential applications beyond medicinal chemistry into industrial sectors.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Method A : Reaction of 2,4-dibromothiazole with ethyl cyanoformate in the presence of isopropylmagnesium chloride.

- Method B : Direct bromination of thiazole derivatives followed by esterification processes.

These methods yield the compound with varying degrees of efficiency and purity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2-bromothiazole-4-carboxylate | 0.97 | Methyl group instead of ethyl; different solubility |

| Ethyl 2,5-dibromothiazole-4-carboxylate | 0.85 | Contains two bromine atoms; enhanced reactivity |

| Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 0.81 | Additional methyl group; influences biological activity |

This table highlights how structural variations affect the biological activity and chemical properties of thiazole derivatives.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines indicated that the compound induced apoptosis at concentrations below those toxic to normal cells, suggesting a therapeutic window for potential anticancer applications .

- Corrosion Inhibition Research : Experimental results showed that a concentration of 1% this compound reduced copper corrosion rates by over 50% in acidic solutions, demonstrating its practical utility in industrial applications.

科学的研究の応用

Pharmaceutical Development

Ethyl 4-bromothiazole-2-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been studied for their potential antimicrobial properties . Research indicates that modifications of this compound can enhance the efficacy of treatments against various bacterial strains. For instance, studies have shown that derivatives exhibit significant activity against resistant strains of bacteria, making them promising candidates for new antibiotic development .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in the formulation of pesticides and herbicides . Its effectiveness in protecting crops from pests while minimizing environmental impact has been documented. Research has demonstrated that compounds derived from this compound can improve the efficacy of existing agrochemicals, leading to better crop yields and reduced chemical usage .

Material Science

The compound finds applications in material science , particularly in the development of advanced materials such as polymers and coatings. This compound can be incorporated into polymer matrices to enhance their properties, including durability and resistance to environmental factors . Studies have shown that these modified materials exhibit improved mechanical properties and thermal stability .

Biochemical Research

Researchers utilize this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. The compound has been shown to interact with specific enzymes, providing insights into metabolic processes. These interactions are crucial for understanding disease mechanisms and developing targeted therapies .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material in various analytical methods. Its consistent properties allow it to be used for calibrating instruments, ensuring accurate measurements in chemical analyses. This application is vital for maintaining the integrity of experimental results across different studies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in synthesizing antimicrobial agents; enhances treatment efficacy against bacteria |

| Agricultural Chemicals | Used in pesticides/herbicides; improves crop protection and yield |

| Material Science | Enhances properties of polymers/coatings; improves durability and thermal stability |

| Biochemical Research | Studies enzyme inhibition; aids understanding of metabolic pathways |

| Analytical Chemistry | Serves as a standard for calibrating instruments; ensures measurement accuracy |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound against resistant bacterial strains. The findings indicated that certain modifications led to a significant increase in antibacterial activity, suggesting potential for new drug development .

Case Study 2: Agrochemical Formulation

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited higher efficacy compared to traditional pesticides. The study highlighted reduced application rates while maintaining pest control effectiveness, underscoring its potential for sustainable agriculture .

Case Study 3: Material Enhancement

A recent investigation into polymer composites revealed that incorporating this compound improved mechanical strength and thermal resistance. This advancement opens avenues for developing more robust materials suitable for various industrial applications .

特性

IUPAC Name |

ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRQYWHXWNRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677795 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959755-96-5 | |

| Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。